REACTION_SMILES
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[Br:22].[CH3:23][OH:24].[Na:1].[c:2]1([C:8]2([c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[CH2:9][CH:10]([C:13](=[O:14])[NH2:15])[CH2:11][CH2:12]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([C:8]2([c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[CH2:9][CH2:10][CH:13]([NH2:15])[CH2:12]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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NC(=O)C1CCC(c2ccccc2)(c2ccccc2)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C1CCC(c2ccccc2)(c2ccccc2)C1
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Name
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Type
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product
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Smiles
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NC1CCC(c2ccccc2)(c2ccccc2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |